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Compound of Interest

Compound Name: 1-Phenyl-1-butanol

Cat. No.: B1581738

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 1-phenyl-1-butanol. It is intended for
researchers, scientists, and professionals in drug development, offering a detailed examination
of the compound's spectroscopic characteristics, experimental methodologies, and data
interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-1-butanol.

Table 1: *H NMR Spectroscopic Data for 1-Phenyl-1-butanol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
7.20-7.40 Multiplet 5H
(CeH5s)
) Methine proton (-
4.58 Triplet 1H
CH(OH)-)
1.95 Singlet 1H Hydroxyl proton (-OH)
) Methylene protons (-
1.60-1.80 Multiplet 2H
CH2-)
_ Methylene protons (-
1.25-1.45 Multiplet 2H
CH3z-)
0.90 Triplet 3H Methyl protons (-CHs)

Solvent: CDCls.
Instrument: Bruker
WH-300.[1]

Table 2: 13C NMR Spectroscopic Data for 1-Phenyl-1-butanol
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Chemical Shift (6) ppm

Assignment

144.9 Quaternary aromatic carbon (C-1")
128.3 Aromatic methine carbons (C-3', C-5"
127.2 Aromatic methine carbon (C-4")

125.9 Aromatic methine carbons (C-2', C-6")
75.0 Methine carbon (-CH(OH)-)

40.2 Methylene carbon (-CHz-)

18.9 Methylene carbon (-CHz-)

13.9 Methyl carbon (-CHs)

Source of Sample: Eastman Organic Chemicals,

Rochester, New York.[1]

Table 3: IR Absorption Data for 1-Phenyl-1-butanol

Wavenumber (cm—?)

Intensity

Assignment

3360 Strong, Broad O-H stretch (alcohol)
3080 - 3030 Medium C-H stretch (aromatic)
2950 - 2870 Strong C-H stretch (aliphatic)

1600, 1490, 1450

Medium to Weak

C=C stretch (aromatic ring)

1050

Strong

C-O stretch (alcohol)

Technique: Robot-Film.
Instrument: Bruker IFS 85.[1]

Table 4. Mass Spectrometry Data for 1-Phenyl-1-butanol
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miz Relative Intensity (%) Assighment

150 5 [M]* (Molecular ion)
132 15 [M - H20]*

121 20 [M - C2Hs]*

107 100 [C7H70]* (Base Peak)
91 30 [C7H7]* (Tropylium ion)
77 40 [CeHs]*

Source: NIST Mass
Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: For tH NMR, approximately 5-25 mg of 1-phenyl-1-butanol is
accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly
chloroform-d (CDCIs3).[2][3][4] For 13C NMR, a higher concentration of 20-50 mg is often
required.[2] The sample is placed in a clean 5 mm NMR tube, and gentle vortexing or
sonication can be used to ensure complete dissolution.[2] Any solid particulates should be
removed by filtration through a glass wool plug in a Pasteur pipette to prevent distortion of
the magnetic field homogeneity.[4]

o Data Acquisition: The NMR tube is placed in the spectrometer.[2] The experiment begins with
locking onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Shimming is
then performed to optimize the homogeneity of the magnetic field, which maximizes
resolution and minimizes peak broadening.[2] The probe is tuned to the specific nucleus
being observed (*H or 13C).[2] Finally, the appropriate pulse sequence and acquisition
parameters, such as the number of scans and relaxation delay, are set before initiating data
collection.[2]
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2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of solid 1-phenyl-1-butanol (around
50 mgq) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5]
A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr).[5] The solvent is
allowed to evaporate, leaving a thin film of the compound on the plate.[5]

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-
IR spectrometer.[5] A background spectrum of the clean salt plate is typically run first. The
infrared spectrum of the sample is then recorded. If the signal intensity is too low, more
solution can be added to the plate and the solvent evaporated. If the intensity is too high, the
plate can be cleaned and a more dilute solution used.[5]

2.3 Mass Spectrometry (MS)

Sample Introduction and lonization: The 1-phenyl-1-butanol sample is introduced into the
mass spectrometer, often after separation by gas chromatography (GC-MS).[1][6] In the ion
source, the sample molecules are bombarded with a high-energy electron beam (electron
impact ionization), which knocks off an electron to form a positively charged molecular ion
(radical cation).[6][7]

Mass Analysis and Detection: The resulting ions are accelerated by an electric field and then
deflected by a magnetic field in the mass analyzer.[6][7] The degree of deflection is
dependent on the mass-to-charge ratio (m/z) of the ion.[6][7] lons with different m/z ratios are
separated and then detected, with the resulting data presented as a mass spectrum showing
the relative abundance of each ion.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the workflow of spectroscopic analysis for 1-phenyl-1-
butanol, highlighting how each technique contributes to the overall structural elucidation.
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Sample: 1-Phenyl-1-butanol
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Caption: Workflow of Spectroscopic Analysis for 1-Phenyl-1-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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